![molecular formula C12H17ClN2O3 B2879338 (S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride CAS No. 402929-49-1](/img/structure/B2879338.png)
(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride
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Overview
Description
“(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a benzylamino group (C6H5CH2NH2), a methyl group (-CH3), and a carboxyl group (-COOH). The “S” denotes the stereochemistry of the molecule, indicating that it is the “S” (sinister, from Latin) or left isomer .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of its atoms and the stereochemistry at its chiral centers. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a comprehensive molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amino and carboxyl groups could impact the compound’s solubility, acidity/basicity, and intermolecular interactions .Scientific Research Applications
Chemical Synthesis
The compound is used in the synthesis of various chemical compounds. It is a protected form of L-Asparagine . L-Asparagine was first isolated by Robiquet and Vauquelin from asparagus juice, which is a high source of L-asparagine .
Cancer Therapies
Certain cancerous cells require L-asparagine for growth. Therefore, the compound can be used as a basis for some cancer therapies .
Nanotechnology
The compound has been used in the preparation of slow-release nanopesticide microspheres . The hydrophobic λC moves toward the interior of the nanospheres. The emulsifier adsorbed on the surface of BzLCN is a steric hindrance and enhances the stability of BzLCN .
Biochemical Tool
The compound can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies .
Cell Engineering
It can also be used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, used in the modification of alginate hydrogels, employed in cell engineering applications .
Photovoltaic Applications
The compound has been used in the growth and dispersion control of SnO2 nanocrystals in solution synthesis, which has applications in microstructures and photovoltaic applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-4-amino-2-(benzylamino)-4-oxobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10(7-11(13)15)14-8-9-5-3-2-4-6-9;/h2-6,10,14H,7-8H2,1H3,(H2,13,15);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFRLDCETLZVTL-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)NCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)NCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride |
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